N'-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and chloro groups, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-nitrobenzoyl chloride, which is then reacted with 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N’-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N’-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and require further research for detailed elucidation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrobenzoyl chloride
- 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide
- 2-chloro-5-nitrobenzonitrile
- 1-chloro-2-nitrobenzene
Uniqueness
N’-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C12H9ClN6O6 |
---|---|
Molecular Weight |
368.69 g/mol |
IUPAC Name |
N'-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitropyrazole-3-carbohydrazide |
InChI |
InChI=1S/C12H9ClN6O6/c1-17-5-9(19(24)25)10(16-17)12(21)15-14-11(20)7-3-2-6(18(22)23)4-8(7)13/h2-5H,1H3,(H,14,20)(H,15,21) |
InChI Key |
FIEPATZCLFAOOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.